Fmoc-D-Cys(Mmt)-OH

Descripción general

Descripción

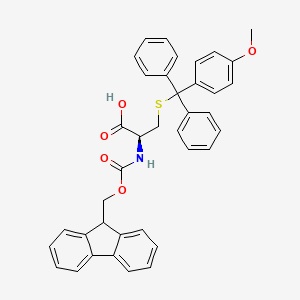

“D-Fmoc-Cys(MMt)-OH” is a building block for Fmoc Solid Phase Peptide Synthesis (SPPS) which enables selective deprotection of cysteinyl thiol group on the solid phase . The Mmt group can be selectively deprotected on the solid phase with 1% TFA in DCM containing 5% TIS .

Synthesis Analysis

“D-Fmoc-Cys(MMt)-OH” is used as a reactant in the solid phase synthesis of peptides . It is commercially available and can be purchased from various chemical suppliers .Molecular Structure Analysis

The molecular formula of “D-Fmoc-Cys(MMt)-OH” is C38H33NO5S . The molecular weight is 615.74 g/mol .Chemical Reactions Analysis

“D-Fmoc-Cys(MMt)-OH” is used in Fmoc solid-phase peptide synthesis . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .Physical And Chemical Properties Analysis

“D-Fmoc-Cys(MMt)-OH” is a white powder or crystal . It has a predicted boiling point of 788.8±60.0 °C and a predicted density of 1.269±0.06 g/cm3 . The predicted pKa is 3.41±0.10 .Aplicaciones Científicas De Investigación

Síntesis de péptidos

“Fmoc-D-Cys(Mmt)-OH” se utiliza ampliamente en la síntesis de péptidos. El grupo Fmoc (9-fluorenylmetiloxicarbonil) protege el grupo amino durante la síntesis, mientras que el grupo Mmt (4-metoxitritilo) protege la cadena lateral tiol de la cisteína. Esta doble protección es crucial para sintetizar péptidos sin reacciones secundarias no deseadas, especialmente al crear péptidos con múltiples residuos de cisteína que necesitan formar puentes disulfuro en una etapa posterior .

Semisíntesis de proteínas

En la semisíntesis de proteínas, los fragmentos de proteínas se sintetizan utilizando técnicas estándar de síntesis de péptidos y luego se ligan a otros péptidos o fragmentos de proteínas. “this compound” juega un papel en la síntesis de estos fragmentos, particularmente cuando la proteína nativa contiene puentes disulfuro. Los grupos protectores se pueden eliminar selectivamente para permitir la formación correcta de los enlaces disulfuro .

Etiquetado de péptidos/proteínas

El compuesto se utiliza para el etiquetado específico del sitio de péptidos y proteínas. Después de la síntesis de péptidos, el grupo Mmt se puede desproteger selectivamente para revelar el grupo tiol de la cisteína, que luego puede reaccionar con varias etiquetas o sondas. Esto es particularmente útil en la química de bioconjugación, donde los péptidos y las proteínas se marcan con etiquetas fluorescentes, biotina u otras moléculas para fines de detección y purificación .

Desarrollo de péptidos terapéuticos

Los péptidos terapéuticos a menudo contienen residuos de cisteína que forman puentes disulfuro, contribuyendo a su estabilidad y función. “this compound” se utiliza en la síntesis de estos péptidos, asegurando que los residuos de cisteína estén correctamente alineados y protegidos hasta las etapas finales de la síntesis, donde se requiere la formación de puentes disulfuro .

Estudio del plegamiento de proteínas

El estudio del plegamiento de proteínas a menudo requiere la síntesis de péptidos y proteínas con patrones específicos de puentes disulfuro. “this compound” permite la introducción controlada de residuos de cisteína en péptidos, que luego pueden oxidarse para formar puentes disulfuro, imitando el proceso de plegamiento de proteínas in vivo .

Creación de péptidos ricos en cisteína

Los péptidos ricos en cisteína, como los que se encuentran en el veneno o como parte de la respuesta inmune, se pueden sintetizar utilizando “this compound”. La protección de la cadena lateral de la cisteína es esencial para el correcto plegamiento y la formación del andamiaje característico rico en disulfuro de estos péptidos bioactivos .

Mecanismo De Acción

Target of Action

Fmoc-D-Cys(Mmt)-OH, also known as D-Fmoc-Cys(MMt)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in the formation of these sequences, acting as a building block in the synthesis process .

Mode of Action

this compound operates by enabling selective deprotection of the cysteinyl thiol group on the solid phase . The compound is part of the Fmoc/tBu solid-phase peptide synthesis strategy , which involves coupling amino acid building blocks to one another via amide bonds . The Fmoc group of this compound serves as a temporary protecting group that shields the amino group during peptide bond formation . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein production. By facilitating the synthesis of complex disulfide-rich peptides, the compound indirectly influences the functions these peptides and proteins perform within biological systems . The exact pathways affected would depend on the specific peptide or protein being synthesized.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would primarily concern its behavior during the synthesis processIts stability, reactivity, and the speed at which it reacts during the synthesis process are crucial for its effectiveness .

Result of Action

The use of this compound in peptide synthesis results in the production of peptides with precise amino acid sequences. These peptides can then fold into specific three-dimensional structures, allowing them to perform their intended functions within biological systems . The compound’s action thus has molecular and cellular effects that are determined by the nature of the peptides it helps synthesize.

Action Environment

The action of this compound is influenced by various environmental factors. These include the conditions under which the peptide synthesis takes place, such as temperature, pH, and the presence of other reagents . The compound’s stability and efficacy can be affected by these factors, making it essential to control the synthesis environment carefully .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBUWFUSGOYXQX-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)